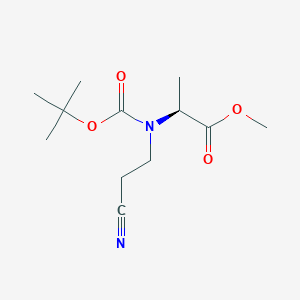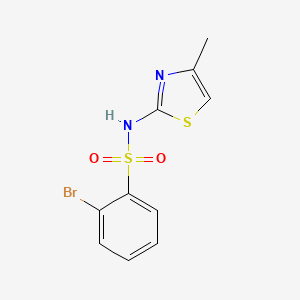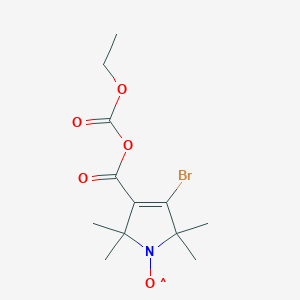
n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an ethylamino group and a fluorine atom, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide typically involves the coupling of 2-fluorobenzoic acid with an appropriate amine derivative. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions, and at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar benzamide core but differ in their substituents, leading to different chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Another class of related compounds with variations in the substituents, affecting their reactivity and applications.
Uniqueness
N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ethylamino group makes it particularly interesting for various research applications.
Propiedades
Fórmula molecular |
C12H15FN2O2 |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
N-[1-(ethylamino)-1-oxopropan-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C12H15FN2O2/c1-3-14-11(16)8(2)15-12(17)9-6-4-5-7-10(9)13/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
PKZFWWOWHQUQTQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C)NC(=O)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)






